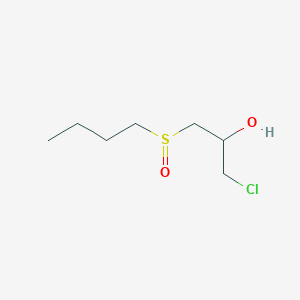
1-(Butylsulfinyl)-3-chloropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfinyl)-3-chloropropan-2-ol is an organic compound characterized by the presence of a butylsulfinyl group attached to a chloropropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Butylsulfinyl)-3-chloropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-chloropropan-2-ol with butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the butylsulfinyl group.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfinyl)-3-chloropropan-2-ol undergoes several types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.
Substitution: Amines or thiols; reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 1-(Butylsulfonyl)-3-chloropropan-2-ol.
Reduction: 1-(Butylsulfanyl)-3-chloropropan-2-ol.
Substitution: Various amine or thiol derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Butylsulfinyl)-3-chloropropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Butylsulfinyl)-3-chloropropan-2-ol exerts its effects depends on its chemical reactivity. The sulfinyl group can participate in various chemical reactions, acting as an electrophile or nucleophile. The chlorine atom can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparison with Similar Compounds
1-(Butylsulfinyl)-3-chloropropan-2-ol can be compared with other similar compounds, such as:
1-(Butylsulfonyl)-3-chloropropan-2-ol: The oxidized form of the compound, with a sulfone group instead of a sulfinyl group.
1-(Butylsulfanyl)-3-chloropropan-2-ol: The reduced form, with a sulfide group instead of a sulfinyl group.
3-Chloropropan-2-ol: The parent compound without the butylsulfinyl group.
Properties
Molecular Formula |
C7H15ClO2S |
|---|---|
Molecular Weight |
198.71 g/mol |
IUPAC Name |
1-butylsulfinyl-3-chloropropan-2-ol |
InChI |
InChI=1S/C7H15ClO2S/c1-2-3-4-11(10)6-7(9)5-8/h7,9H,2-6H2,1H3 |
InChI Key |
DDABUWAYGSJPSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)CC(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7-dimethyl-N-(4-methylphenyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B11466376.png)
![2-(4-butylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11466378.png)
![ethyl 2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetate](/img/structure/B11466381.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11466385.png)
![ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]sulfanyl}propanoate](/img/structure/B11466389.png)
![1-(Morpholin-4-ylmethyl)dibenzo[b,d]furan-2-ol](/img/structure/B11466392.png)
![2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B11466393.png)
![Ethyl[(1-ethylindol-3-yl)methyl]amine](/img/structure/B11466404.png)
![3-{[4-(1,3-Benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-1-[(propan-2-ylideneamino)oxy]propan-1-one](/img/structure/B11466412.png)
![1-(4-[(7-Chloroquinolin-4-yl)amino]phenyl)ethanone](/img/structure/B11466413.png)
![Methyl 6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11466425.png)
![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl][4-(trifluoromethoxy)phenyl]methanone](/img/structure/B11466432.png)
![Ethyl 4-(2,5-dioxo-3-{[1-(phenylcarbonyl)piperidin-4-yl]amino}pyrrolidin-1-yl)benzoate](/img/structure/B11466439.png)
![1-hydroxy-3-(morpholin-4-yl)-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B11466441.png)
